
ONO-8130
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: ONO-8130 is synthesized through a multi-step chemical processThe reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide and ethanol, with reaction temperatures carefully controlled to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing stringent quality control measures to ensure consistency across batches .
Chemical Reactions Analysis
Types of Reactions: ONO-8130 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoic acid moiety.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperoxybenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted benzoic acid derivatives .
Scientific Research Applications
Chemical Profile
- Chemical Name : 4-[[[2,3-Dihydro-6-[(2-methylpropyl)[(4-methyl-2-thiazolyl)sulfonyl]amino]-1H-indene-5yl]oxy]methyl]benzoic acid
- Molecular Weight : 500.63 g/mol
- Purity : ≥98%
- Oral Bioavailability : High
Pain Management in Cystitis Models
Research has demonstrated that ONO-8130 effectively alleviates bladder pain in mouse models of cystitis induced by cyclophosphamide. In these studies, oral administration of this compound resulted in significant reductions in pain behaviors:
- Study Findings :
Inhibition of Smooth Muscle Contraction
In isolated guinea pig trachea experiments, this compound displayed a concentration-dependent reduction in the contractile response induced by prostaglandin E2:
- Key Observations :
Role in Inflammatory Processes
This compound's antagonistic effects extend to various inflammatory conditions where EP1 receptor activation is implicated:
- Inflammatory Pathways :
Comparative Analysis with Other Compounds
Here is a table comparing this compound with other notable EP1 antagonists:
Compound | Selectivity | Analgesic Effect | Oral Bioavailability | Reference |
---|---|---|---|---|
This compound | High | Yes | Yes | |
PF-04418948 | Moderate | No | No | |
SC-19220 | Low | No | Yes |
Case Studies and Research Findings
Several studies have documented this compound's effectiveness in various experimental models:
- Cystitis Pain Relief : A study published in Pain highlighted how this compound alleviated bladder pain and hyperalgesia in mice subjected to cyclophosphamide treatment, demonstrating its potential for treating interstitial cystitis .
- Smooth Muscle Relaxation : Research conducted on guinea pig trachea indicated that this compound could effectively reduce contractile responses mediated by prostaglandins, suggesting its utility in respiratory conditions where bronchoconstriction is a concern .
- Inflammation Modulation : Further investigations into the inflammatory pathways revealed that this compound could modulate signaling cascades involved in pain perception and inflammation, reinforcing its potential therapeutic applications .
Mechanism of Action
ONO-8130 exerts its effects by selectively antagonizing the prostaglandin E2 receptor EP1. This receptor is involved in the mediation of pain and inflammation. By blocking this receptor, this compound inhibits the phosphorylation of extracellular signal-regulated kinase in the spinal cord, thereby reducing pain signals and inflammatory responses .
Comparison with Similar Compounds
SC-19220: Another EP1 receptor antagonist with similar analgesic properties.
AH-6809: A non-selective antagonist of prostaglandin receptors, including EP1.
ONO-8711: A compound with a similar structure and function, but with different pharmacokinetic properties.
Uniqueness of ONO-8130: this compound is unique due to its high selectivity for the EP1 receptor, which allows for targeted therapeutic effects with minimal off-target interactions. This selectivity makes it a valuable tool in both research and potential clinical applications .
Biological Activity
ONO-8130 is a selective antagonist of the prostanoid EP1 receptor, a member of the prostaglandin receptor family that plays a crucial role in various physiological processes, including pain modulation and vascular regulation. This compound has garnered attention for its potential therapeutic applications, particularly in conditions associated with bladder pain and vasoconstriction.
- Chemical Name : 4-[[[2,3-Dihydro-6-[(2-methylpropyl)[(4-methyl-2-thiazolyl)sulfonyl]amino]-1H-indene-5yl]oxy]methyl]benzoic acid
- Molecular Formula : CHNOS
- Molecular Weight : 500.63 g/mol
- Purity : ≥98% (HPLC)
- CAS Number : 459841-96-4
- Solubility : Soluble in DMSO (50.06 mg/mL) and ethanol (10.01 mg/mL)
Biological Activity
This compound exhibits notable biological activities primarily through its action as an EP1 receptor antagonist. Here are key findings from various studies:
Analgesic Effects
Research has demonstrated that this compound effectively alleviates bladder pain in mouse models of cystitis induced by cyclophosphamide. This analgesic effect is attributed to the blockade of EP1 receptors, which are involved in the transmission of pain signals.
- Study Reference : Miki et al. (2011) reported significant pain relief in mice treated with this compound compared to controls, indicating its potential utility in treating bladder-related pain conditions .
Vascular Regulation
In studies investigating vascular responses, this compound has been shown to modulate vasoconstriction induced by prostaglandin E2 (PGE2). Specifically, it reduces the magnitude of vasoconstriction when administered at concentrations as low as 10 nM.
- Study Findings : In a controlled experiment, this compound shifted the concentration-response curve for PGE2 to the right, indicating a decrease in contractile response. This suggests that this compound could be beneficial in managing vascular conditions where PGE2 plays a role .
Research Findings and Case Studies
The following table summarizes key studies and their findings related to this compound:
Study | Objective | Methodology | Key Findings |
---|---|---|---|
Miki et al. (2011) | Evaluate analgesic effects | Mouse model of cystitis | Significant pain relief observed with this compound administration |
Experimental Study (2024) | Investigate vascular responses | In vitro arteriolar assays | This compound reduced vasoconstriction induced by PGE2 at 10 nM |
PMC3631371 (2013) | Characterize EP receptor activity | Guinea pig trachea assays | This compound inhibited contractile responses to PGE2, demonstrating its antagonistic properties |
Q & A
Basic Research Questions
Q. What is the primary pharmacological target of ONO-8130, and how is its selectivity validated?
this compound is a selective antagonist of the prostaglandin E2 receptor subtype EP1 (Ki = 1.9 nM) . Its selectivity is confirmed through comparative binding assays against other EP receptor subtypes (EP2, EP3, EP4) and functional studies in isolated tissues (e.g., guinea pig tracheal smooth muscle). For example, this compound inhibits EP1-mediated contractions in guinea pig trachea without affecting EP3/EP4 pathways . Researchers should use in vitro competitive binding assays and in vivo models (e.g., cyclophosphamide-induced cystitis) to validate receptor specificity .
Q. What experimental models are most appropriate for studying this compound's analgesic effects in bladder pain?
The cyclophosphamide-induced cystitis mouse model is widely used to evaluate this compound's efficacy. Key endpoints include bladder pain-like behaviors (e.g., reduced voluntary voiding intervals) and biochemical markers (e.g., ERK phosphorylation in L6 spinal cord neurons). Oral administration at 0.3–30 mg/kg dose-dependently alleviates pain . Researchers should pair behavioral assays with immunohistochemistry (IHC) or Western blotting to correlate ERK pathway modulation with pain relief .
Q. How can researchers confirm this compound's oral bioavailability and central nervous system (CNS) penetration?
Pharmacokinetic studies in rodents show oral bioavailability via plasma concentration-time curves. CNS penetration is inferred from this compound's ability to inhibit ERK phosphorylation in the spinal cord . To confirm, use microdialysis or tissue homogenization followed by LC-MS/MS quantification of this compound in spinal fluid .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictory data on this compound's efficacy across different pain models?
Contradictory findings (e.g., this compound's lack of effect in cough reflex models vs. efficacy in bladder pain ) require systematic validation:
- Model-specific factors : Test this compound in both peripheral (e.g., cystitis) and central (e.g., spinal ERK signaling) pain pathways.
- Dose optimization : Use higher doses (up to 30 mg/kg) in resistant models, as efficacy is dose-dependent .
- Receptor profiling : Confirm EP1 expression in target tissues via qPCR or IHC to rule out receptor absence .
Q. What methodologies are recommended for investigating this compound's downstream signaling mechanisms?
Key approaches include:
- ERK phosphorylation analysis : Use Western blotting or phospho-ERK-specific IHC in spinal cord tissues after this compound treatment .
- Apoptosis assays : In pancreatic islet studies, combine ELISA for histone-associated DNA fragments (cell death) with immunofluorescence for cleaved PARP .
- Pathway inhibition : Co-administer EP1 antagonists (e.g., this compound) and agonists (e.g., PGE2) to dissect signaling crosstalk .
Q. How does this compound influence pancreatic β-cell survival, and what experimental controls are critical?
this compound blocks the BL001-induced survival pathway in pancreatic islets by antagonizing EP1, increasing apoptosis under cytokine stress . Controls should include:
- EP4 receptor antagonism (e.g., L-161,982) to isolate EP1-specific effects.
- Basal PGE2 levels : Measure via ELISA to ensure endogenous PGE2 does not confound results.
- Dose titration : Use 1–10 µM this compound in ex vivo islet cultures to avoid off-target effects .
Q. What considerations are essential for interpreting this compound's dose-response relationships in preclinical studies?
- Nonlinear pharmacokinetics : Higher doses (e.g., 30 mg/kg) may saturate EP1 receptors, leading to plateaued efficacy .
- Sex differences : Test both male and female rodents, as hormonal variations may affect EP1 expression .
- Temporal effects : Monitor ERK phosphorylation at multiple timepoints (e.g., 15–60 minutes post-administration) to capture dynamic responses .
Q. How can researchers evaluate this compound's vascular effects in neurological models?
In neuronal diameter studies, this compound reduces arteriolar constriction via COX-2/PGE2 signaling . Methodological recommendations:
Properties
IUPAC Name |
4-[[6-[2-methylpropyl-[(4-methyl-1,3-thiazol-2-yl)sulfonyl]amino]-2,3-dihydro-1H-inden-5-yl]oxymethyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O5S2/c1-16(2)13-27(34(30,31)25-26-17(3)15-33-25)22-11-20-5-4-6-21(20)12-23(22)32-14-18-7-9-19(10-8-18)24(28)29/h7-12,15-16H,4-6,13-14H2,1-3H3,(H,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOXMDBQCUCDLAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)S(=O)(=O)N(CC(C)C)C2=C(C=C3CCCC3=C2)OCC4=CC=C(C=C4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
459841-96-4 | |
Record name | ONO 8130 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0459841964 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.